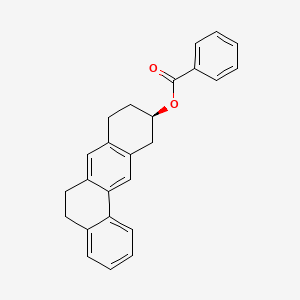
3-hydroxyoct-4-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyoct-4-enenitrile is an organic compound with the molecular formula C8H13NO. It features both a hydroxyl group (-OH) and a nitrile group (-CN) attached to an octene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Aldehydes and Ketones: 3-Hydroxyoct-4-enenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to aldehydes or ketones.
From Halogenoalkanes: Another method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-Hydroxyoct-4-enenitrile can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyoct-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-hydroxyoct-4-enenitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in various reactions. These interactions can influence the compound’s reactivity and its effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypent-4-enenitrile: A shorter chain analog with similar functional groups.
2-Hydroxy-2-methylpropanenitrile: Another hydroxynitrile with a different carbon backbone.
Uniqueness
3-Hydroxyoct-4-enenitrile is unique due to its specific combination of a hydroxyl group and a nitrile group on an octene backbone.
Eigenschaften
CAS-Nummer |
96303-12-7 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
3-hydroxyoct-4-enenitrile |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-8(10)6-7-9/h4-5,8,10H,2-3,6H2,1H3 |
InChI-Schlüssel |
LEHBNZAFCBRGAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


dimethylsilane](/img/structure/B14359973.png)

![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)


![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)

![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)

![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)


![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)

